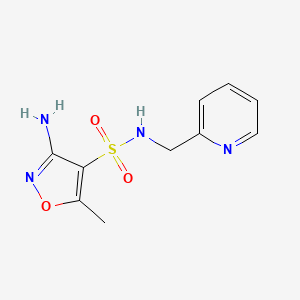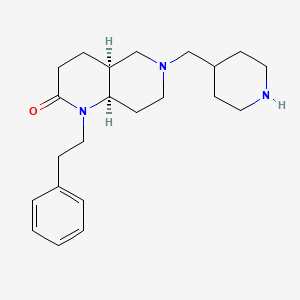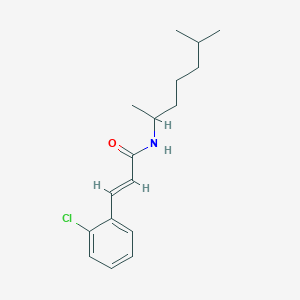
3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide, also known as AMI-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and has shown promise in various fields of study, including biochemistry, pharmacology, and molecular biology.
Mecanismo De Acción
3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide inhibits PRMTs by binding to the active site of the enzyme and preventing it from methylating its substrate. This results in a decrease in the level of protein methylation, which can have downstream effects on gene expression and cell signaling. The mechanism of action of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has been extensively studied using biochemical and biophysical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide depend on the specific PRMT isoform that it inhibits. In general, inhibition of PRMTs can lead to changes in gene expression, cell proliferation, and differentiation. 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has been shown to have antiproliferative effects in cancer cells, suggesting that it may have potential as a therapeutic agent. Additionally, 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has been shown to modulate the immune response by inhibiting the activity of PRMT5, which is involved in the regulation of T-cell activation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide in lab experiments is its high selectivity for PRMTs. This allows researchers to study the specific effects of PRMT inhibition without interfering with other cellular processes. Additionally, 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has good solubility and stability, making it easy to use in a variety of experimental conditions. However, one limitation of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide is its relatively low potency compared to other PRMT inhibitors. This may require the use of higher concentrations of the compound, which can have off-target effects.
Direcciones Futuras
There are several future directions for the study of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide and its potential applications in scientific research. One area of interest is the development of more potent and selective PRMT inhibitors based on the structure of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide. Additionally, research is needed to further elucidate the role of PRMTs in various diseases and to explore the therapeutic potential of PRMT inhibitors. Finally, the use of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide in combination with other compounds or therapies may enhance its efficacy and broaden its applications.
Métodos De Síntesis
The synthesis of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide involves the reaction of 5-methylisoxazole-4-carboxylic acid with thionyl chloride to form 5-methylisoxazole-4-carbonyl chloride. This is then reacted with 2-aminomethylpyridine to form 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide. The synthesis method has been optimized and improved over the years, resulting in a high yield of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide with good purity.
Aplicaciones Científicas De Investigación
3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has been used in various scientific research applications, including the study of protein arginine methyltransferases (PRMTs), which are enzymes that play a critical role in gene expression and cell signaling. 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has been shown to selectively inhibit PRMTs, making it a valuable tool for studying their function and potential therapeutic applications. Additionally, 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has been used to study the role of PRMTs in cancer, inflammation, and other diseases.
Propiedades
IUPAC Name |
3-amino-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-7-9(10(11)14-17-7)18(15,16)13-6-8-4-2-3-5-12-8/h2-5,13H,6H2,1H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHNIJDGRJXVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 1-{2-[4-(allyloxy)phenoxy]ethyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B5298618.png)
![2-{2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazol-1-yl}-N-isopropyl-N-phenylacetamide](/img/structure/B5298621.png)
![3-(2-{[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5298622.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5298629.png)
![1-cyclopentyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5298642.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-phenylurea](/img/structure/B5298653.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5298661.png)
![4-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5298674.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5298692.png)

![1-(phenylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5298703.png)